H-Tyr-c[D-Cys-Gly-Phe-D-Cys]NH2
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Overview
Description
H-Tyr-c[D-Cys-Gly-Phe-D-Cys]NH2 is a cyclic peptide that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potent activity at delta and mu opioid receptors, making it a valuable candidate for pain management and other therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Tyr-c[D-Cys-Gly-Phe-D-Cys]NH2 typically involves solid-phase peptide synthesis (SPPS) followed by cyclization through ring-closing metathesis (RCM). The process begins with the linear assembly of the peptide chain on a solid support. The second-generation Grubbs’ catalyst is then employed to facilitate the cyclization, forming the desired cyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of SPPS and RCM can be scaled up for larger-scale production. The use of automated peptide synthesizers and efficient purification techniques such as high-performance liquid chromatography (HPLC) are essential for industrial applications .
Chemical Reactions Analysis
Types of Reactions
H-Tyr-c[D-Cys-Gly-Phe-D-Cys]NH2 can undergo various chemical reactions, including:
Oxidation: The cysteine residues can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Functional groups on the peptide can be substituted with other chemical entities.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Various reagents, depending on the desired modification, can be used under mild conditions to avoid peptide degradation.
Major Products Formed
The major products formed from these reactions include cyclic peptides with modified functional groups, which can alter the peptide’s biological activity and stability .
Scientific Research Applications
H-Tyr-c[D-Cys-Gly-Phe-D-Cys]NH2 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and cyclization techniques.
Biology: Investigated for its interactions with opioid receptors and its potential as a tool for studying receptor-ligand interactions.
Medicine: Explored for its analgesic properties and potential use in pain management therapies.
Industry: Potential applications in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
H-Tyr-c[D-Cys-Gly-Phe-D-Cys]NH2 exerts its effects primarily through its interaction with delta and mu opioid receptors. The cyclic structure of the peptide allows for high affinity and selectivity towards these receptors. Upon binding, the peptide activates the receptors, leading to downstream signaling pathways that result in analgesic effects .
Comparison with Similar Compounds
Similar Compounds
H-Tyr-c[D-Cys-Phe-D-Pen]-OH: Another cyclic peptide with similar opioid receptor activity.
H-Tyr-c[D-Pen-Gly-Phe-D-Pen]-OH: Known for its potent activity at delta opioid receptors.
Uniqueness
H-Tyr-c[D-Cys-Gly-Phe-D-Cys]NH2 is unique due to its specific amino acid sequence and the use of ring-closing metathesis for cyclization. This method provides a stable and potent cyclic structure that enhances its activity and selectivity towards opioid receptors .
Properties
Molecular Formula |
C26H32N6O6S2 |
---|---|
Molecular Weight |
588.7 g/mol |
IUPAC Name |
(4R,7S,13R)-13-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-7-benzyl-6,9,12-trioxo-1,2-dithia-5,8,11-triazacyclotetradecane-4-carboxamide |
InChI |
InChI=1S/C26H32N6O6S2/c27-18(10-16-6-8-17(33)9-7-16)24(36)32-21-14-40-39-13-20(23(28)35)31-26(38)19(11-15-4-2-1-3-5-15)30-22(34)12-29-25(21)37/h1-9,18-21,33H,10-14,27H2,(H2,28,35)(H,29,37)(H,30,34)(H,31,38)(H,32,36)/t18-,19-,20-,21-/m0/s1 |
InChI Key |
VUVASMYWPNXOGI-TUFLPTIASA-N |
Isomeric SMILES |
C1[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](CSS1)C(=O)N)CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |
Canonical SMILES |
C1C(C(=O)NCC(=O)NC(C(=O)NC(CSS1)C(=O)N)CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)N |
Origin of Product |
United States |
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